molecular formula C17H21ClN2O B6055116 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide

2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide

Cat. No. B6055116
M. Wt: 304.8 g/mol
InChI Key: DTDUKGAURGEDTH-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide, also known as ACPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. ACPA belongs to the class of compounds known as cannabinoid receptor agonists, which interact with the endocannabinoid system in the body.

Mechanism of Action

2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide interacts with the endocannabinoid system in the body, specifically with the CB1 and CB2 receptors. 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide is a selective CB1 receptor agonist, which means that it binds to and activates the CB1 receptor. This activation leads to a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to activate the CB2 receptor, which is involved in immune system regulation.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to protect against neuronal damage. 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth.

Advantages and Limitations for Lab Experiments

2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has several advantages for lab experiments. It has a high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has a long half-life, which allows for sustained activation of the CB1 receptor. However, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have some off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide. One area of research is the development of more potent and selective CB1 receptor agonists. Another area of research is the investigation of the potential of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide as an anti-cancer agent. Additionally, further research is needed to elucidate the mechanisms of action of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide and to understand its effects on different cell types and in different disease models.

Synthesis Methods

The synthesis of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide involves a series of chemical reactions, starting with the reaction of adamantane with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-chloro-3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide. This synthesis method has been optimized to yield high purity and high yield of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide.

Scientific Research Applications

2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties. 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to be effective in the treatment of neuropathic pain, inflammatory bowel disease, and multiple sclerosis. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have potential as an anti-cancer agent, as it induces cell death in cancer cells.

properties

IUPAC Name

2-(1-adamantyl)-N-(2-chloropyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O/c18-16-14(2-1-3-19-16)20-15(21)10-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-13H,4-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDUKGAURGEDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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